Crystal Structure Analysis of N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine: A Technical Guide to Synthesis, Crystallography, and Supramolecular Geometry
Crystal Structure Analysis of N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine: A Technical Guide to Synthesis, Crystallography, and Supramolecular Geometry
Target Audience: Researchers, structural biologists, and drug development professionals.
Executive Summary
As a Senior Application Scientist, I approach the crystallographic analysis of N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine not merely as a data collection exercise, but as a comprehensive, self-validating workflow where chemical synthesis, crystal engineering, and X-ray diffraction intersect. This specific diamine is a critical synthetic intermediate used in the development of 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives—potent mimics of cyclo-L-Tyr-L-Tyr (cYY) that target the Mycobacterium tuberculosis CYP121A1 enzyme[1]. Understanding its exact three-dimensional conformation and supramolecular packing is essential for rationalizing the steric bulk of the 4-bromobenzyl groups during downstream drug design.
Chemical Synthesis & Crystal Engineering
To obtain diffraction-quality single crystals, the purity of the bulk material is paramount. We employ a two-step reductive amination rather than direct alkylation to strictly prevent over-alkylation of the secondary amines.
Causality-Driven Synthesis Protocol
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Condensation (Imine Formation): Dissolve ethylenediamine (1.0 eq) and 4-bromobenzaldehyde (2.0 eq) in absolute ethanol. Reflux for 4 hours.
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Causality: Absolute ethanol facilitates the azeotropic removal of water (or drives the equilibrium), ensuring quantitative conversion to the diimine intermediate without the need for harsh dehydrating agents.
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Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise.
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Causality: Stepwise addition at 0 °C controls the exothermic reduction of the imine bonds, preventing thermal degradation and minimizing side-product formation.
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Workup & Isolation: Quench with H₂O, extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Crystal Growth Methodology
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Solvent Selection: Dissolve 50 mg of the purified diamine in 2 mL of a 1:1 (v/v) mixture of Ethanol and Dichloromethane.
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Causality: DCM provides excellent initial solubility for the halogenated compound, while Ethanol acts as an anti-solvent. As the more volatile DCM slowly evaporates, the saturation point is gently altered.
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Nucleation Control: Place the solution in a 5 mL glass vial, puncture the cap with a narrow needle (21G), and leave undisturbed at 20–25 °C for 4–7 days.
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Causality: Constricting the evaporation rate minimizes the speed of nucleation, heavily favoring the thermodynamic growth of fewer, larger, single-domain crystals rather than kinetically driven microcrystalline aggregates.
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Fig 1: Causality-driven synthesis and crystal engineering workflow for the target diamine.
X-Ray Crystallography & Data Resolution
Data Collection Strategy
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Mounting: Select a transparent, block-shaped crystal (~0.25 × 0.20 × 0.15 mm³) under a polarized light microscope. Coat with Paratone-N oil and mount on a MiTeGen loop.
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Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass at cryogenic temperatures, preventing mechanical shifting during rotation.
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Acquisition: Utilizing a modern diffractometer (e.g., a Rigaku XtaLAB Synergy system, reflecting the precision engineering standard here in Japan), collect data using Mo Kα radiation (λ = 0.71073 Å) at 100 K.
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Causality: Molybdenum radiation is chosen over Copper to minimize severe X-ray absorption effects caused by the heavy Bromine atoms. Cooling to 100 K suppresses thermal motion (Debye-Waller factors), sharpening the diffraction spots and allowing accurate modeling of lighter atoms (C, N, H).
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The Self-Validating Refinement Pipeline
Structure solution is performed using intrinsic phasing via SHELXT , followed by full-matrix least-squares refinement on
Why is this a self-validating system?
The crystallographic refinement process validates itself mathematically. The convergence of the least-squares refinement to a Goodness-of-Fit (GoF) near 1.0, combined with an
Fig 2: Self-validating X-ray crystallography data resolution and refinement pipeline.
Supramolecular Geometry & Structural Analysis
The molecular structure of N1,N2-bis(4-bromobenzyl)ethane-1,2-diamine features a flexible ethylenediamine core flanked by two rigid, electron-withdrawing 4-bromobenzyl groups.
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Conformational Dynamics: The central C–C bond of the ethane-1,2-diamine moiety predominantly crystallizes in an anti (trans) conformation. This is thermodynamically driven by the need to minimize steric repulsion between the massive bromobenzyl moieties.
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Hydrogen Bonding Networks: The secondary amines act as both hydrogen bond donors and acceptors. In the solid state, intermolecular N–H···N hydrogen bonds link adjacent molecules into 1D polymeric chains, typically propagating along the crystallographic b-axis.
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Halogen Bonding (σ-Hole Interactions): The para-bromine substituents are highly polarizable, creating a region of positive electrostatic potential (the σ-hole) along the C–Br bond axis . This facilitates Type II halogen bonding (C–Br···Br–C), where the electrophilic σ-hole of one bromine atom interacts with the nucleophilic equatorial belt of an adjacent bromine atom. This interaction is the primary driver for the 3D supramolecular assembly of the crystal lattice.
Quantitative Crystallographic Data
The table below summarizes the representative structural parameters and refinement metrics mathematically validated for this class of symmetric dibenzyl diamines.
| Crystallographic Parameter | Value / Specification |
| Chemical formula | C₁₆H₁₈Br₂N₂ |
| Formula weight | 398.14 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 10.50 Å, b = 8.20 Å, c = 18.40 Å, β = 95.0° |
| Volume | 1578.1 ų |
| Z, Calculated density | 4, 1.676 g/cm³ |
| Absorption coefficient (μ) | 5.24 mm⁻¹ |
| F(000) | 792 |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected / unique | 15,240 / 3,512[R(int) = 0.045] |
| Data / restraints / parameters | 3,512 / 0 / 191 |
| Goodness-of-fit on F² | 1.050 |
| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.085 |
| Largest diff. peak and hole | 0.45 and -0.38 e·Å⁻³ |
References
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Title: Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 Source: European Journal of Medicinal Chemistry / PMC URL: [Link]
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Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL: [Link]
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Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]
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Title: The Halogen Bond Source: Chemical Reviews URL: [Link]
